8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Beschreibung
Eigenschaften
IUPAC Name |
8-fluoro-3,5-dihydropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4,14H,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRIZGSAMDNDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a fluorinated benzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization from solvents like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups at the fluorine position.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes or receptors.
Medicine: Evaluated for its antiviral properties, particularly against Hepatitis B virus.
Wirkmechanismus
The mechanism of action of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. For instance, its antiviral activity against Hepatitis B virus is attributed to its ability to inhibit viral replication by binding to viral proteins and interfering with their function . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
The biological and chemical properties of 8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can be contextualized by comparing it to structurally related derivatives. Key comparisons include:
Key Observations :
- The parent compound’s 8-fluoro substitution is critical for HBV inhibition, as removal of this group reduces target binding .
- Addition of benzyl groups (e.g., 4-fluorobenzyl, 2-methoxybenzyl) in Compound 3 improves potency by enhancing hydrophobic interactions with the HBV core protein .
- Alkylthio-substituted derivatives prioritize spasmolytic activity over antiviral effects, likely due to altered electronic profiles .
Structural and Crystallographic Comparisons
Key Observations :
- The parent compound’s planar structure facilitates tight crystal packing, whereas bulkier substituents (e.g., chlorophenyl, isopropoxypropyl) disrupt crystallinity .
- Fluorine and methoxy groups in Compound 3 contribute to a stable Hirshfeld surface (2.8% H-bond donors, 6.1% acceptors) compared to non-fluorinated analogs .
Key Observations :
Biologische Aktivität
8-Fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound notable for its fused pyrimidine and indole structure. Its molecular formula is C12H10FN3O, and it possesses a fluorine atom at the 8-position of the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent targeting various cellular pathways.
Structural Characteristics
The unique structural features of this compound contribute significantly to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence binding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H10FN3O |
| Molecular Weight | 203.17 g/mol |
| CAS Number | 331443-90-4 |
| Structure | Structure |
Research indicates that this compound acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), enhancing chloride ion transport in affected cells. This mechanism is crucial for potential therapeutic applications in cystic fibrosis and related disorders.
Antiviral Properties
The compound has been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). It inhibits viral replication by binding to viral proteins and disrupting their function. Studies have shown promising results in vitro, with IC50 values indicating effective inhibition of HBV replication.
Case Studies and Research Findings
-
Cystic Fibrosis Modulation :
- A study demonstrated that this compound significantly increases CFTR activity in cell cultures. This effect was quantified using chloride ion transport assays.
- IC50 Values : The compound exhibited an IC50 value of approximately 0.2 µM for CFTR potentiation.
-
Antiviral Activity :
- In vitro studies reported that the compound effectively inhibited HBV replication with an IC50 value of 0.35 µM.
- Comparative studies showed that it outperformed several known antiviral agents in terms of efficacy and selectivity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that variations at the fluorine position can lead to significant changes in potency against specific biological targets.
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| 8-Methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | Methyl group instead of fluorine | Different activity profile |
| 8-Fluoro-3-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | Additional fluorobenzyl group | Enhanced lipophilicity and bioavailability |
| 8-Fluoro-3-(4-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | Methoxy substitution | Altered electronic properties affecting interactions |
Q & A
Q. Advanced Consideration :
- Dose-response curves : Validate potency while ensuring selectivity indices (SI) >10 to minimize off-target effects.
How do molecular docking studies elucidate the compound’s mechanism as an HBV inhibitor?
Advanced Research Question
Methodology :
- Target selection : Docking into HBV core protein (PDB: 1QRP) or viral polymerase active sites.
- Software : AutoDock Vina or Schrödinger Suite, with parameters: grid size = 25 ų, exhaustiveness = 20 .
Q. Key findings :
- High binding affinity (-9.2 kcal/mol) via hydrogen bonds with Arg128 and hydrophobic interactions with Pro126/Leu140 .
- Substituents (fluoro-benzyl groups) enhance steric complementarity within the hydrophobic pocket.
How can structure-activity relationship (SAR) studies optimize this scaffold for enhanced antiviral activity?
Advanced Research Question
SAR strategies :
- Fluorine positioning : 8-Fluoro substitution increases metabolic stability and target affinity .
- Benzyl group modifications : 4-Fluorobenzyl improves lipophilicity, while 2-methoxybenzyl enhances π-stacking .
Table 2 : Activity Comparison of Analogues
| Substituent (R1/R2) | IC50 (nM) | Selectivity Index |
|---|---|---|
| 8-F, 4-F-benzyl | 12.3 | 18.5 |
| 8-Cl, 3-OCH3-benzyl | 45.6 | 9.8 |
| Unsubstituted | >1000 | <1 |
What experimental approaches address contradictions in cytotoxicity and antiviral efficacy data?
Advanced Research Question
Case study : Initial hits with high cytotoxicity (e.g., EC50 = 5 μM, CC50 = 8 μM) are optimized via:
- Scaffold hopping : Replace toxic moieties (e.g., nitro groups) with bioisosteres (e.g., cyano).
- Prodrug strategies : Mask reactive groups to reduce off-target interactions .
Q. Validation :
- Metabolic stability assays : Liver microsomes assess detoxification pathways.
- Transcriptomics : Identify genes upregulated in cytotoxic responses.
How is the compound’s selectivity against related viral targets (e.g., HCV, HIV) validated?
Advanced Research Question
Cross-screening protocols :
- Parallel assays : Test against HIV-1 RT (IC50 >1 μM) and HCV NS5B (IC50 >10 μM) to confirm HBV specificity .
- Counter-screening : Use HEK293 cells expressing unrelated targets (e.g., TLR4) to rule out promiscuity .
What analytical techniques resolve batch-to-batch variability in synthesis?
Basic Research Question
Quality control :
- HPLC-PDA : Purity >98% with C18 column (ACN/water gradient).
- XRPD : Ensure consistent crystallinity across batches .
Q. Advanced troubleshooting :
- NMR crystallography : Correlate solid-state structure with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
